molecular formula C10H10N2O3 B562627 2-((4-Oxoazetidin-2-yl)amino)benzoic acid CAS No. 109880-68-4

2-((4-Oxoazetidin-2-yl)amino)benzoic acid

Katalognummer: B562627
CAS-Nummer: 109880-68-4
Molekulargewicht: 206.201
InChI-Schlüssel: UHRPDDYDXCIKRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Oxoazetidin-2-yl)amino)benzoic acid is a chemical compound with the molecular formula C10H10N2O3 It is characterized by the presence of a benzoic acid moiety linked to an azetidinone ring through an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Oxoazetidin-2-yl)amino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with an appropriate azetidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Oxoazetidin-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-((4-Oxoazetidin-2-yl)amino)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-((4-Oxoazetidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-((4-Oxoazetidin-2-yl)amino)benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or azetidinone rings.

    Other azetidinone derivatives: Compounds containing the azetidinone ring but linked to different functional groups.

Uniqueness

This compound is unique due to its specific combination of the benzoic acid and azetidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

109880-68-4

Molekularformel

C10H10N2O3

Molekulargewicht

206.201

IUPAC-Name

2-[(4-oxoazetidin-2-yl)amino]benzoic acid

InChI

InChI=1S/C10H10N2O3/c13-9-5-8(12-9)11-7-4-2-1-3-6(7)10(14)15/h1-4,8,11H,5H2,(H,12,13)(H,14,15)

InChI-Schlüssel

UHRPDDYDXCIKRF-UHFFFAOYSA-N

SMILES

C1C(NC1=O)NC2=CC=CC=C2C(=O)O

Synonyme

Benzoic acid, 2-[(4-oxo-2-azetidinyl)amino]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.